molecular formula C12H12N2O2 B13682475 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide

1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B13682475
M. Wt: 216.24 g/mol
InChI Key: TVBTXIZJIHFMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a hydroxyphenyl group attached to a dihydropyridine ring, which is further substituted with a carboxamide group. Dihydropyridines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the dihydropyridine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Hydroxyphenyl)-1,4-dihydropyridine-3-carboxamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of hydroxyphenyl and dihydropyridine moieties provides a versatile platform for the development of new therapeutic agents .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-4H-pyridine-3-carboxamide

InChI

InChI=1S/C12H12N2O2/c13-12(16)9-2-1-7-14(8-9)10-3-5-11(15)6-4-10/h1,3-8,15H,2H2,(H2,13,16)

InChI Key

TVBTXIZJIHFMRP-UHFFFAOYSA-N

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.